(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE
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Overview
Description
(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound known for its unique structure and potential applications in various fields of science. This compound features a thiazolidine-2,4-dione core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the (E)-2-methyl-3-phenylallylidene moiety adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 3-phenylthiazolidine-2,4-dione with (E)-2-methyl-3-phenylacrolein. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiazolidine ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Amino or thiol-substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Mechanism of Action
The mechanism of action of (5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiazolidine-2,4-dione core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, such as cell proliferation and apoptosis, which are critical in the treatment of diseases like cancer.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: A class of compounds with a similar core structure, known for their antidiabetic properties.
Schiff Bases: Compounds with a similar (E)-2-methyl-3-phenylallylidene moiety, known for their diverse biological activities.
Uniqueness
(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE stands out due to its unique combination of the thiazolidine-2,4-dione core and the (E)-2-methyl-3-phenylallylidene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S/c1-14(12-15-8-4-2-5-9-15)13-17-18(21)20(19(22)23-17)16-10-6-3-7-11-16/h2-13H,1H3/b14-12+,17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIRNHKCSBPUQL-SWZGKVDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=O)S2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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